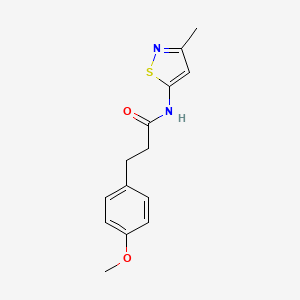

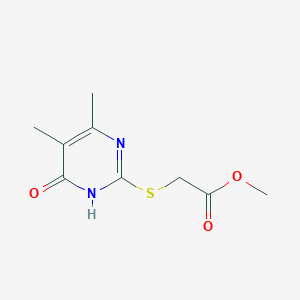

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

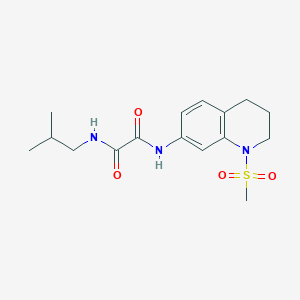

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of novel drugs. This compound is a urea derivative and is also known as TAK-659. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Hydrogel Formation and Physical Property Tuning

One study discusses the formation of hydrogels using a related compound, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, highlighting the role of anions in tuning the gels' physical properties such as morphology and rheology. This research could offer insights into the design of customizable materials for biomedical applications (Lloyd & Steed, 2011).

Catalysis in Organic Synthesis

Another area of research involves the use of urea derivatives as catalysts in organic synthesis. For example, urea has been utilized to catalyze the one-pot synthesis of pyrano[2,3-c]pyrazole derivatives, showcasing its bifunctional nature to facilitate multiple reaction steps. This method highlights advantages such as good yield and simple purification, contributing to the field of green chemistry (Li et al., 2017).

Antibacterial Compound Synthesis

Research into novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing new antibacterial agents, is another application. Compounds synthesized from precursors reacting with active methylene compounds showed high antibacterial activity, indicating the potential of urea derivatives in creating effective antimicrobial agents (Azab et al., 2013).

Gelation Studies

The gelation properties of 1-ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo(3,4-b)-pyridine-5-carboxylic acid, ethyl ester, hydrochloride by aqueous solutions of urea have been studied, revealing thixotropic, heat-reversible gels. This study could provide a foundation for developing new materials with potential applications in drug delivery and tissue engineering (Kirschbaum & Wadke, 1976).

Fluorescent Chemosensor Development

The synthesis and evaluation of pyrazoline-benzothiazole derivatives for detecting metal ions highlight the potential of urea derivatives in the creation of fluorescent chemosensors. Such sensors could be used for environmental monitoring or medical diagnostics, demonstrating the versatility of these compounds in various scientific research domains (Asiri et al., 2019).

properties

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4O/c1-10-9-11(2)19(18-10)8-7-16-14(20)17-13-5-3-12(15)4-6-13/h3-6,9H,7-8H2,1-2H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODGGBRKZARIBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide](/img/structure/B2698002.png)

![5-Methyl-4-oxo-3-(oxolan-2-ylmethyl)-3-hydrothiopheno[2,3-d]pyrimidine-6-carbo nyl chloride](/img/structure/B2698005.png)

![1-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2698007.png)

![2-{[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2698009.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2698016.png)